![molecular formula C13H10N2O B175554 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5814-41-5](/img/structure/B175554.png)
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Overview
Description
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: is a chemical compound with the molecular formula C13H10N2O. It belongs to the class of dibenzodiazepines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one typically involves the cyclization of 2-aminobenzoic acid derivatives with substituted 2-chloronitrobenzenes. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for yield and purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts such as palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is used as a building block in the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as anti-cancer agents .
Biology: In biological research, this compound has been studied for its ability to induce apoptosis in cancer cells. It has shown promising results in inhibiting the proliferation of various human cancer cell lines .
Medicine: The compound’s potential as an anti-cancer agent makes it a candidate for further development in medicinal chemistry. Its derivatives may be used in the design of new therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one involves the induction of apoptosis in cancer cells. This is achieved through the disruption of mitochondrial membrane potential and the generation of reactive oxygen species. The compound targets specific pathways involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound is a chlorinated derivative with similar biological activities.
11H-Dibenzo[b,c][1,4]diazepin-11-one: Another structurally related compound with potential medicinal applications.
Uniqueness: 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is unique due to its specific structure and the ability to induce apoptosis in cancer cells. Its derivatives have shown potent anti-cancer activity, making it a valuable compound in medicinal chemistry .
Biological Activity
5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, also known as clozapine impurity A, is a compound of interest due to its structural similarity to clozapine, an antipsychotic medication. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H10N2O
- Molecular Weight : 210.23 g/mol
- CAS Number : 201327
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Dopamine Receptor Modulation : Similar to clozapine, this compound interacts with dopamine receptors (D2 and D4), which are crucial in the treatment of schizophrenia.
- Serotonin Receptor Interaction : It also binds to serotonin receptors (5-HT2A), which plays a role in mood regulation and psychotic disorders.
- GABAergic Activity : The compound may enhance GABAergic transmission, contributing to its anxiolytic effects.
Antipsychotic Properties
Research indicates that this compound has antipsychotic effects similar to those of clozapine. Studies have shown that it can reduce the symptoms of psychosis in animal models by modulating dopaminergic and serotonergic pathways .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective properties of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in neurodegenerative diseases .
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been observed to inhibit cell proliferation in melanoma cells and other types of cancer cells through apoptosis induction .
Case Study 1: Antipsychotic Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in hyperactivity and stereotypic behaviors induced by amphetamines. The compound showed efficacy comparable to standard antipsychotic treatments .
Case Study 2: Neuroprotection in Neurodegenerative Models
In a model of Alzheimer's disease, this compound was found to reduce neuronal death and improve cognitive function. The neuroprotective effects were attributed to its ability to modulate oxidative stress pathways .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one, and how can researchers optimize yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves a multi-step pathway starting with cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes. For example, substituted dibenzo-diazepinones are synthesized via thiourea intermediates under reflux conditions using ethanol or DMF as solvents . Key steps include:
Formation of the diazepine ring via nucleophilic substitution.
Introduction of substituents at the 5-position using alkylating agents (e.g., 2-(diethylamino)ethyl chloride) .
Optimization Tips:
- Use high-purity starting materials (≥95%) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Adjust reaction time and temperature (e.g., 80–100°C for 12–24 hours) to improve yield .
Q. How can the structural conformation and purity of this compound derivatives be validated?
Basic Research Question
Methodological Answer:
- Spectroscopic Techniques:
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for structurally analogous dibenzo-diazepinones .
- HPLC: Assess purity (>95% recommended for reproducible results) .
Q. How can researchers resolve contradictions in reported reactivity data for dibenzo-diazepinone derivatives?
Advanced Research Question
Methodological Answer:
Contradictions often arise from variations in substituents, solvents, or reaction conditions. A systematic approach includes:
Comparative Analysis: Replicate experiments using identical substrates and conditions from conflicting studies.
Control Experiments: Isolate variables (e.g., solvent polarity, temperature) to identify influencing factors .
Computational Validation: Use density functional theory (DFT) to model reaction pathways and identify energetically favorable mechanisms .
Cross-Validation: Compare results with structurally similar compounds (e.g., 8-chloro derivatives ).
Q. What computational strategies predict the reactivity of this compound in catalytic or optical applications?
Advanced Research Question
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., Gaussian or ORCA software) to simulate intermediates and transition states .
- DFT Studies: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group is a key reactive site .
- Molecular Dynamics (MD): Simulate interactions with metal ions for catalytic applications (e.g., ligand design for Pd or Cu complexes ).
Q. How can structure-activity relationship (SAR) studies be designed for dibenzo-diazepinone derivatives?
Advanced Research Question
Methodological Answer:
Substituent Variation: Introduce functional groups (e.g., halogens, alkyl chains) at positions 5, 8, or 11 to modulate electronic/steric effects .
Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Data Correlation: Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with activity .
Q. What factorial design approaches optimize reaction conditions for synthesizing novel dibenzo-diazepinone analogs?
Advanced Research Question
Methodological Answer:
A 2³ factorial design can systematically evaluate three variables (e.g., temperature, catalyst loading, solvent ratio):
Variable | Low Level (-1) | High Level (+1) |
---|---|---|
Temperature | 70°C | 110°C |
Catalyst Loading | 5 mol% | 15 mol% |
Solvent (DMF:H₂O) | 3:1 | 1:1 |
Properties
IUPAC Name |
5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFXAAMMFTLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206884 | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5814-41-5 | |
Record name | 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5814-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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